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Compound of Interest

Compound Name: 6-Nitro-1H-indol-4-amine

CAS No.: 885520-44-5

Cat. No.: B1593244

Get Quote

Document Type: Technical Application Guide & Protocol Compound: 6-Nitro-1H-indol-4-amine
CAS No: 885520-44-5 Molecular Weight: 177.16 g/mol Target Audience: Medicinal Chemists,

Process Chemists, Drug Discovery Scientists

Part 1: Strategic Utility & Chemical Profile
The "Dual-Handle" Advantage
In rational drug design, 6-Nitro-1H-indol-4-amine offers a rare "orthogonal" reactivity profile.

Unlike simple indoles, this scaffold presents two distinct chemical handles that can be

manipulated sequentially without cross-reactivity:

The 4-Amino Group (Nucleophilic Handle): Positioned to interact with the ATP-binding hinge

region of kinases. It is significantly more nucleophilic than the indole nitrogen (N1), allowing

for chemoselective acylation or urea formation without N1 protection.

The 6-Nitro Group (Electrophilic/Latent Handle): Acts as a masked amine. It withdraws

electron density, stabilizing the indole against oxidation during initial steps. Once the C4 core
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is established, the nitro group can be reduced to an amine (C6) to attach solubilizing groups

(e.g., piperazines, morpholines) that extend into the solvent channel.

Physicochemical Properties[1][2]
Acidity (pKa): The indole N1-H has a pKa of ~16. The 4-amino group (aniline-like) has a pKa

~3–4. This large pKa difference dictates that under neutral or mildly basic conditions, the 4-

amino group is the exclusive nucleophile.

Stability: The 6-nitro group stabilizes the electron-rich indole ring, making this compound less

prone to oxidative polymerization than 4-aminoindole alone.

Storage: Light sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen).

Part 2: Experimental Protocols
Protocol A: Chemoselective N-Acylation of the 4-Amine
Objective: To functionalize the 4-position (hinge binder) without affecting the indole nitrogen or

the nitro group.

Rationale: The 4-amino group is an aniline derivative.[1] Standard Schotten-Baumann

conditions or amide couplings work well. The indole NH is non-nucleophilic and requires

deprotonation (NaH/DMF) to react, so it remains safe under these conditions.

Materials:

6-Nitro-1H-indol-4-amine (1.0 equiv)[2]

Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH)

Base: Pyridine (for acid chlorides) or DIPEA (for coupling agents)

Coupling Agent (if using acid): HATU or T3P

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:
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Dissolution: Dissolve 6-Nitro-1H-indol-4-amine (1.0 mmol) in anhydrous DMF (5 mL) or

DCM (10 mL). Note: DMF is preferred if the nitroindole is sparingly soluble in DCM.

Base Addition: Add DIPEA (2.5 equiv). Stir at 0°C for 10 minutes.

Coupling:

Method A (Acid Chloride): Add R-COCl (1.1 equiv) dropwise at 0°C.

Method B (Carboxylic Acid): Add R-COOH (1.1 equiv) followed by HATU (1.2 equiv).

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

Monitor by LC-MS. The target mass will be M+R-OH.

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics

with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange

solid.

Troubleshooting:

Issue: Low conversion.

Fix: The 6-nitro group deactivates the 4-amine electronically (via resonance/induction). If

reaction is sluggish, switch to T3P (Propylphosphonic anhydride) in EtOAc at reflux, or use a

stronger acylating agent.

Protocol B: Reduction of 6-Nitro to 6-Amino (The
"Switch")
Objective: To activate the solvent-channel handle after the core is built.

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) works but can sometimes reduce the

indole C2-C3 double bond if over-exposed. Chemical reduction using Iron (Fe) or Tin(II)

Chloride (SnCl₂) is more chemoselective for the nitro group.

Materials:
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4-Substituted-6-nitroindole (Intermediate from Protocol A)

Iron Powder (Fe, 5.0 equiv)

Ammonium Chloride (NH₄Cl, 5.0 equiv)

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

Setup: Suspend the nitroindole substrate in Ethanol/Water (4:1, 0.1 M concentration).

Activation: Add NH₄Cl and Iron powder.

Reflux: Heat the mixture to 70–80°C with vigorous stirring.

Monitoring: Reaction is usually fast (1–3 hours). Monitor for the disappearance of the nitro

peak and appearance of the amine (M-30 mass shift usually, or M-16 depending on

ionization, strictly M-O2+H2 = M-30). Correction: Nitro (-NO2, mass 46) to Amine (-NH2,

mass 16) is a loss of 30 Da.

Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the

pad with hot ethanol.

Isolation: Concentrate the filtrate. The resulting 4,6-diaminoindole derivative is oxidation

sensitive. Use immediately in the next step or store under Argon at -20°C.

Protocol C: C-3 Halogenation (Electrophilic Substitution)
Objective: To introduce a halogen at C3 for further cross-coupling (e.g., Suzuki).

Rationale: The 4-amino group directs electrophiles to the ortho/para positions. In indole, C3 is

the most nucleophilic site. However, the 6-nitro group deactivates the ring. The 4-amino group

counteracts this, restoring reactivity at C3.

Materials:

6-Nitro-1H-indol-4-amine[2][3][4][5][6]
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N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

Dissolution: Dissolve substrate in DMF (0.2 M).

Addition: Add NCS/NBS (1.05 equiv) portion-wise at 0°C.

Reaction: Stir at 0°C to RT for 2 hours.

Outcome: Product precipitates or is isolated by extraction. This yields 3-halo-6-nitro-1H-
indol-4-amine.

Part 3: Visualization & Workflow
The following diagram illustrates the divergent synthesis pathways available from the 6-Nitro-
1H-indol-4-amine scaffold.

6-Nitro-1H-indol-4-amine
(Scaffold)

Path A: 4-N-Acylation
(Hinge Binder Synthesis)R-COCl / Base

Path B: C-3 Halogenation
(Core Modification)

NCS or NBS

4-Amido-6-nitroindole

3-Halo-6-nitro-4-aminoindole

Nitro Reduction
(Fe/NH4Cl)

Unmasking C6 4,6-Diaminoindole Derivative
(Kinase Inhibitor Candidate)

Solubilizing Group Attachment

Click to download full resolution via product page

Caption: Divergent synthetic workflow starting from 6-Nitro-1H-indol-4-amine. Path A

prioritizes hinge-binding motif construction, while Path B allows for core substitution.

Part 4: Data Summary Table
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Property / Reaction Parameter Value / Condition Note

Molecular Formula C₈H₇N₃O₂ 177.16 Da
Monoisotopic Mass:

177.05

Solubility DMSO, DMF High (>50 mg/mL)
Poor solubility in

DCM/Ether

pKa (Calculated) Indole NH ~16.0
Non-nucleophilic

without strong base

pKa (Calculated) 4-NH₂ ~3.5 - 4.2

Less basic than

aniline due to nitro-

withdrawl

Acylation Yield Protocol A 75 - 90%
High efficiency with

HATU/DIPEA

Nitro Reduction Protocol B 85 - 95%
Fe/NH₄Cl prevents

over-reduction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties -
PMC [pmc.ncbi.nlm.nih.gov]

2. 6-Nitro-1H-indol-4-amine | C8H7N3O2 | CID 24728748 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 245524-95-2|6-Chloro-4-nitro-1H-indole|BLD Pharm [bldpharm.com]

4. 99459-48-0|1-Methyl-6-nitro-1H-indole|BLD Pharm [bldpharm.com]

5. 885520-50-3|6-Bromo-4-nitro-1H-indole|BLD Pharm [bldpharm.com]

6. 6639-87-8|6-Nitroquinoxaline|BLD Pharm [bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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